6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula and a molecular weight of 270.12 g/mol. It is classified as a tetrahydroquinoline derivative, notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound is cataloged under the CAS Number 1392223-83-4 and is recognized for its structural features that include a bromine atom and a methoxy group. The compound falls under the broader category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon.
The synthesis of 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has been explored through various methods:
The molecular structure of 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be represented by various structural formulas:
InChI=1S/C11H12BrNO2/c1-13-9-6-10(15-2)8(12)5-7(9)3-4-11(13)14/h5-6H,3-4H2,1-2H3
COC1=C(C=C2CCC(=O)NC2=C1)Br
These representations highlight the compound's complex ring structure and functional groups that contribute to its chemical properties.
6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one participates in various chemical reactions:
The mechanism of action for 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with biological targets:
The physical properties of 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one include:
Chemical properties include:
These properties are critical for determining the handling and application methods in research settings.
6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1